Mcl-1 inhibitor 3
Overview
Description
Mcl-1 inhibitor 3 is a small molecule inhibitor targeting the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to and inhibiting pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific side chains to enhance binding affinity and selectivity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mcl-1 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or copper.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Mcl-1 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.
Biology: Investigates the cellular pathways involving Mcl-1 and its impact on cell survival and death.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with high Mcl-1 expression.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates
Mechanism of Action
Mcl-1 inhibitor 3 exerts its effects by binding to the Bcl-2 homology 3 (BH3) domain of the Mcl-1 protein. This binding prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis in cancer cells. The inhibition of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic signals, leading to cell death in Mcl-1-dependent cancer cells .
Comparison with Similar Compounds
Bcl-2 Inhibitors: Target other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
BH3 Mimetics: Compounds that mimic the BH3 domain and inhibit multiple Bcl-2 family proteins.
Uniqueness of Mcl-1 Inhibitor 3: this compound is unique in its high selectivity for the Mcl-1 protein, making it a valuable tool for studying Mcl-1-specific pathways and developing targeted cancer therapies. Unlike other Bcl-2 family inhibitors, this compound specifically disrupts Mcl-1 interactions, providing a more targeted approach to inducing apoptosis in cancer cells .
Properties
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBGAPIVMKKDK-HBUYLHAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52ClF2N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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